5-chloro-N-cyclobutyl-2-methylaniline

Description

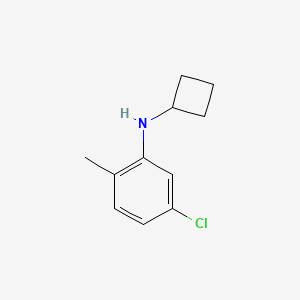

5-Chloro-N-cyclobutyl-2-methylaniline is a secondary amine derivative of aniline, featuring a chlorine atom at the 5-position, a methyl group at the 2-position, and a cyclobutyl group attached to the nitrogen atom. Its CAS registry number is 1353119-32-0 .

Properties

Molecular Formula |

C11H14ClN |

|---|---|

Molecular Weight |

195.69 g/mol |

IUPAC Name |

5-chloro-N-cyclobutyl-2-methylaniline |

InChI |

InChI=1S/C11H14ClN/c1-8-5-6-9(12)7-11(8)13-10-3-2-4-10/h5-7,10,13H,2-4H2,1H3 |

InChI Key |

OFKQZHKDKZRBNS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC2CCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-cyclobutyl-2-methylaniline typically involves the following steps:

Nitration: The starting material, 2-methylaniline, undergoes nitration to introduce a nitro group at the 5-position.

Reduction: The nitro group is then reduced to an amino group, forming 5-amino-2-methylaniline.

Chlorination: The amino group is chlorinated to form 5-chloro-2-methylaniline.

Cyclobutylation: Finally, the chlorine-substituted aniline is reacted with cyclobutylamine to introduce the cyclobutyl group at the nitrogen atom, yielding this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-cyclobutyl-2-methylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

5-Chloro-N-cyclobutyl-2-methylaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-N-cyclobutyl-2-methylaniline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below summarizes key structural analogs and their properties:

*Calculated based on formula C₁₁H₁₄ClN.

Key Observations:

- Steric Effects: The cyclobutyl group in this compound imposes greater steric hindrance compared to linear substituents (e.g., methyl or benzyl). This may reduce enzymatic metabolism, as seen in primary amines like 4-chloro-2-methylaniline, which undergo microsomal activation to reactive hydroxylamino intermediates .

- Metabolic Stability: Unlike 4-chloro-2-methylaniline, which is metabolically activated to carcinogenic species , the cyclobutyl derivative’s bulky substituent might hinder oxidation, reducing toxicity.

Toxicological and Metabolic Differences

- 4-Chloro-2-methylaniline: Demonstrates carcinogenicity in rats, with microsomal enzymes generating hydroxylamino intermediates that bind to DNA/RNA .

- This compound: No direct toxicity data available, but structural features (bulky substituent) likely reduce metabolic activation compared to primary amines.

Biological Activity

5-Chloro-N-cyclobutyl-2-methylaniline is an organic compound with significant biological activity, particularly within pharmacological contexts. This article delves into its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H14ClN and a molecular weight of approximately 201.69 g/mol. It belongs to the class of aromatic amines and features a chloro substituent at the fifth position along with a cyclobutyl group attached to the nitrogen atom. These structural characteristics contribute to its unique chemical reactivity and biological interactions.

Pharmacological Activity

Research indicates that this compound exhibits notable pharmacological effects, particularly in modulating enzyme activity and interacting with various biological receptors. The compound's ability to influence critical biochemical pathways suggests its potential as a therapeutic agent.

Enzyme Interaction

Studies have demonstrated that this compound may affect enzymes involved in metabolic pathways. For instance, it has been shown to modulate the activity of certain cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of endogenous compounds.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Receptor Binding : The compound may bind to receptors associated with neurotransmission or cellular signaling, potentially influencing physiological responses.

- Enzyme Inhibition : It has shown inhibitory effects on enzymes such as acetylcholinesterase, which is vital for neurotransmitter regulation .

Comparative Analysis with Related Compounds

To better understand the biological profile of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Chloro-3-methyl-N-cyclobutylaniline | C12H16ClN | Different positioning of chloro and methyl groups |

| 5-Chloro-4-methoxy-2-methylaniline | C9H10ClN | Contains a methoxy group instead of cyclobutyl |

| 3,5-Dichloro-N-cyclobutylaniline | C11H13Cl2N | Features two chloro substituents on the aromatic ring |

| 5-Amino-2-chloro-4-methylphenol | C7H8ClN | Contains an amino group instead of cyclobutyl |

This table highlights variations in substituents that contribute to distinct chemical behaviors and biological activities among these compounds.

Case Studies and Research Findings

- Antitumor Activity : Preliminary studies have suggested that derivatives of this compound possess antitumor properties. In vitro experiments indicated significant cytotoxic effects against various cancer cell lines, prompting further investigation into its mechanism of action .

- Neuroprotective Effects : Another study focused on the neuroprotective potential of this compound, demonstrating its ability to inhibit oxidative stress-induced apoptosis in neuronal cells. This suggests a possible application in neurodegenerative diseases .

- Antimicrobial Properties : Research has also explored the antimicrobial efficacy of this compound, revealing promising results against several bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.